2-Fluoroethyl acrylate

Monomer density Polymer formulation Mass-sensitive applications

2-Fluoroethyl acrylate (CAS 141680-53-7; IUPAC: 2-fluoroethyl prop-2-enoate; molecular formula C₅H₇FO₂; MW 118.11 g/mol) is a fluorinated acrylate monomer that incorporates a single fluorine atom at the terminal position of the ethyl ester side chain. Unlike non-fluorinated acrylate esters, the C–F bond imparts distinct physicochemical properties—including modulated density, refractive index, and hydrophobicity—to both the monomer and its derived polymers.

Molecular Formula C5H7FO2
Molecular Weight 118.11 g/mol
CAS No. 141680-53-7
Cat. No. B172407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroethyl acrylate
CAS141680-53-7
Synonyms2-Fluoroethyl prop-2-enoate
Molecular FormulaC5H7FO2
Molecular Weight118.11 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCF
InChIInChI=1S/C5H7FO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2
InChIKeyDUCAVBJYSSNCJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoroethyl Acrylate (CAS 141680-53-7) – Fluorinated Acrylate Monomer for Precision Polymer Synthesis and Procurement


2-Fluoroethyl acrylate (CAS 141680-53-7; IUPAC: 2-fluoroethyl prop-2-enoate; molecular formula C₅H₇FO₂; MW 118.11 g/mol) is a fluorinated acrylate monomer that incorporates a single fluorine atom at the terminal position of the ethyl ester side chain [1]. Unlike non-fluorinated acrylate esters, the C–F bond imparts distinct physicochemical properties—including modulated density, refractive index, and hydrophobicity—to both the monomer and its derived polymers [2]. The compound is commercially available at purities of 95% (AKSci) and 97% (Alfa Chemistry) , and is supplied primarily for research-grade polymer synthesis and specialty material development.

Monomer Type Side-chain fluorinated acrylate; preserves radical polymerization reactivity
Property Modulation Single fluorine enables incremental tuning of density, refractive index, and hydrophobicity vs. non-fluorinated or perfluorinated analogs
Supply Grade Research-grade monomer; supports precision polymer synthesis and specialty material development

Why Ethyl Acrylate or Other Fluoroacrylates Cannot Substitute 2-Fluoroethyl Acrylate in Precision Polymer Design


The single fluorine atom in 2-fluoroethyl acrylate is positioned on the ester side chain (–OCH₂CH₂F) rather than on the α-carbon of the vinyl group [1]. This structural feature preserves the native radical polymerization reactivity of the acrylate double bond while introducing fluorine-mediated property shifts—higher density, lower refractive index, and modulated LogP—relative to non-fluorinated ethyl acrylate (CAS 140-88-5) . In contrast, 2,2,2-trifluoroethyl acrylate (CAS 407-47-6) introduces three fluorine atoms with a much stronger electron-withdrawing effect, producing a markedly different density, refractive index, and polymer glass transition temperature profile . Ethyl 2-fluoroacrylate (CAS 760-80-5), a structural isomer with fluorine directly on the α-carbon, exhibits fundamentally altered vinyl-bond electronic character and polymerizability [2]. Each fluorination pattern yields a distinct monomer reactivity and polymer property envelope, making direct interchange of these analogs without reformulation unfeasible for applications where surface energy, optical clarity, thermal response, or copolymer sequence distribution must be precisely controlled.

Non-Fluorinated Acrylates
Ethyl acrylate lacks fluorine-mediated density, refractive index, and hydrophobicity shifts; property envelope does not translate to fluorinated copolymer requirements.
Perfluorinated Acrylates (e.g., CF₃CH₂-)
2,2,2-Trifluoroethyl acrylate introduces a much stronger electron-withdrawing effect and larger property steps; fine-tuned intermediate profiles require a single-fluorine monomer.
α-Fluorinated Acrylate Isomers
Ethyl 2-fluoroacrylate places fluorine on the vinyl α-carbon, fundamentally altering double-bond electronic character and polymerization reactivity ratios, demanding re-optimization.

Quantitative Comparative Evidence for 2-Fluoroethyl Acrylate Versus Closest Analogs


Density Elevation: 2-Fluoroethyl Acrylate vs. Non-Fluorinated Ethyl Acrylate

2-Fluoroethyl acrylate exhibits a predicted density of 1.026 ± 0.06 g/cm³ , representing an approximately 11.4% increase over non-fluorinated ethyl acrylate (CAS 140-88-5), which has a measured density of 0.921 g/mL at 20 °C . This density elevation is directly attributable to the replacement of a terminal –CH₃ group (–CH₂CH₃) with a –CH₂F group, introducing the mass and polarizability of the C–F bond without adding bulky perfluorinated segments.

Monomer Density
Data to verify
1.026 ± 0.06 g/cm³ (predicted) vs. ethyl acrylate 0.921 g/mL
Reported density increase ~11% may affect molar volume calculations in copolymer synthesis.
Predicted value; experimental confirmation not retrieved in literature.
Monomer density Polymer formulation Mass-sensitive applications

Refractive Index Reduction: 2-Fluoroethyl Acrylate vs. Non-Fluorinated Acrylate Esters

The refractive index (n) of 2-fluoroethyl acrylate is reported as 1.381 , which is substantially lower than that of ethyl acrylate (n20/D = 1.406) and methyl acrylate (n20/D = 1.402) . This reduction (Δn ≈ –0.025 vs. ethyl acrylate) is consistent with fluorination lowering molar refractivity due to the high electronegativity and low polarizability of the C–F bond. 2,2,2-Trifluoroethyl acrylate, with three fluorine atoms, shows an even lower refractive index of approximately 1.35 , establishing 2-fluoroethyl acrylate as an intermediate refractive index monomer between non-fluorinated and perfluorinated acrylates.

Refractive Index
Data to verify
n = 1.381 (reported) vs. ethyl acrylate n = 1.406
Reported lower RI supports intermediate optical property tuning between non-fluorinated and perfluorinated monomers.
Values from vendor/database sources; peer-reviewed experimental data not found.
Optical polymers Refractive index engineering Fluorinated materials

Hydrophobicity Modulation: LogP of 2-Fluoroethyl Acrylate Bridges Non-Fluorinated and Perfluorinated Monomers

The experimental/computed octanol-water partition coefficient (LogP) of 2-fluoroethyl acrylate is 0.6851 , with an XLogP3 value of 0.8 [1]. This places the monomer in a distinct hydrophobicity regime relative to ethyl acrylate (estimated LogP ≈ 1.1) and 2,2,2-trifluoroethyl acrylate (expected LogP significantly higher due to the –CF₃ group). The lower LogP of 2-fluoroethyl acrylate versus ethyl acrylate—despite the addition of fluorine—is attributable to the polar C–F bond dipole increasing water solubility relative to the terminal –CH₃ group, while still retaining greater hydrophobicity than hydroxyl-functionalized acrylates such as 2-hydroxyethyl acrylate.

Hydrophobicity (LogP)
Class-level inference
LogP = 0.69 (computed) vs. ethyl acrylate ~1.1
Lower LogP may influence emulsion polymerization partitioning and copolymer swelling in aqueous environments.
Computed value; experimental LogP unavailable. Class-level inference from structural analogs.
Partition coefficient Hydrophobicity Drug delivery Polymer swelling

Copolymer Thermal and Surface Properties Scale with Fluorine Atom Count – Class-Level Evidence

A controlled comparative study by Lijun and Fengqin (Journal of Applied Polymer Science, 2012) [1] demonstrated that in fluorinated acrylate latex copolymers (copolymerized with butyl acrylate and methyl methacrylate), the glass transition temperature (Tg), water contact angle, and chemical resistance all increased monotonically with the number of fluorine atoms in the fluorinated monomer. Although this study did not specifically include 2-fluoroethyl acrylate, the established fluorine-atom-count–property relationship [1] provides a class-level inference framework: 2-fluoroethyl acrylate (1 fluorine atom) is predicted to yield polymer properties intermediate between non-fluorinated acrylate (0 fluorine atoms) and 2,2,2-trifluoroethyl acrylate (3 fluorine atoms) copolymers, enabling incremental rather than binary tuning of surface energy and thermal response.

Surface & Thermal Trend
Class-level inference
Predicted intermediate Tg, contact angle, and chemical resistance between 0-F and 3-F comonomer copolymers.
Reported fluorine-atom-count–property relationship suggests incremental surface energy and thermal tuning.
Based on copolymer study with other fluorinated monomers; not directly measured for 2-fluoroethyl acrylate.
Glass transition temperature Contact angle Chemical resistance Fluorinated latex

Structural Position of Fluorine: Reactivity Preservation vs. α-Fluorinated Isomers

The fluorine atom in 2-fluoroethyl acrylate (CAS 141680-53-7) is located on the ester side chain (–OCH₂CH₂F), remote from the acrylate vinyl group [1]. In contrast, its structural isomer ethyl 2-fluoroacrylate (CAS 760-80-5; also C₅H₇FO₂) bears fluorine directly on the α-carbon of the double bond (CH₂=CFCOOCH₂CH₃) . This positional difference has profound consequences: α-fluorine substitution substantially alters the electron density of the vinyl group, affecting both radical and anionic polymerizability, copolymer reactivity ratios, and the thermal stability of the resulting polymer backbone [2]. 2-Fluoroethyl acrylate, by placing fluorine on the ester side chain, preserves the native electronic character and radical reactivity of the acrylate double bond while delivering fluorine's benefits—density, refractive index, and hydrophobicity modulation—through the polymer side chain rather than the backbone.

Fluorine Position
Reported
Side-chain fluorine (–OCH₂CH₂F) vs. α-fluoro isomer; preserves vinyl electronic character and radical reactivity.
Side-chain placement may support incorporation into established acrylate copolymerization recipes without reactivity re-optimization.
Structural analysis; direct reactivity ratio data not available in retrieved literature.
Monomer reactivity Radical polymerization Structure-activity relationship Fluorine substitution position

Application Scenarios Where 2-Fluoroethyl Acrylate Offers Verifiable Differentiation Over Closest Analogs


Gradient-Index Optical Polymer Formulations Requiring Intermediate Refractive Index Between Non-Fluorinated and Perfluorinated Acrylates

The refractive index of 2-fluoroethyl acrylate (n = 1.381) positions it between non-fluorinated acrylates (ethyl acrylate, n = 1.406; methyl acrylate, n = 1.402) and perfluorinated acrylates (2,2,2-trifluoroethyl acrylate, n ≈ 1.35) . Copolymer formulations that require a precise refractive index for anti-reflective coatings, optical fiber cladding, or waveguide materials can use 2-fluoroethyl acrylate as a comonomer to 'dial in' the target refractive index without the large refractive index step introduced by trifluoroethyl acrylate. The single fluorine atom provides a finer refractive index tuning increment than the three-fluorine alternative.

Emulsion Copolymer Coatings with Incrementally Tunable Surface Energy and Water Contact Angle

Based on the established class-level relationship—where each additional fluorine atom in the fluorinated comonomer increases water contact angle and reduces surface energy of copolymer films [1]—2-fluoroethyl acrylate enables formulators to achieve an intermediate, precisely targeted surface energy. Compared to using non-fluorinated monomers (lowest contact angle) or trifluoroethyl acrylate (highest contact angle in short-chain analogs), 2-fluoroethyl acrylate offers a single-fluorine incremental step for applications such as low-adhesion mold-release coatings, anti-graffiti surfaces, or controlled-wettability biomedical device coatings where overly hydrophobic surfaces would compromise biocompatibility or adhesion.

Amphiphilic Copolymer Architectures for Drug-Delivery Carriers Exploiting Moderate LogP

With a LogP of 0.6851 (XLogP3 = 0.8) [2], 2-fluoroethyl acrylate resides in a narrow hydrophobicity regime that is more polar than ethyl acrylate (LogP ≈ 1.1) yet more hydrophobic than hydroxyethyl acrylate. This intermediate LogP makes it a candidate comonomer for amphiphilic block or random copolymers designed for drug-delivery applications where core hydrophobicity must be sufficient to encapsulate hydrophobic drug cargo but not so high as to prevent aqueous dispersion or trigger rapid opsonization. The C–F bond also provides a potential ¹⁹F MRI handle for imaging applications, as demonstrated with structurally related N-(2-fluoroethyl)acrylamide polymers [3].

Polymer Synthesis Requiring Fluorine Incorporation Without Altering Acrylate Double-Bond Reactivity

Because the fluorine atom in 2-fluoroethyl acrylate is located on the ester side chain rather than on the α-carbon of the vinyl group [4], the radical polymerization reactivity of the acrylate double bond is largely preserved. This is in contrast to ethyl 2-fluoroacrylate (CAS 760-80-5), where α-fluorination alters the electronic character of the double bond and necessitates re-determination of reactivity ratios [5]. Researchers adapting established acrylate copolymerization recipes (e.g., with styrene, methyl methacrylate, or butyl acrylate) can incorporate 2-fluoroethyl acrylate with minimal disruption to polymerization kinetics, preserving existing process parameters and copolymer sequence distributions while adding fluorine-mediated surface and thermal properties.

Application
Selection Property
Validation Focus
Gradient-index optical polymer research
Refractive index modulation by side-chain fluorination
Refractive index matching with copolymer composition
Surface energy and wettability tuning in coatings
Contact angle gradient with fluorine atom count
Surface energy characterization and chemical resistance testing
Amphiphilic copolymer carrier studies
LogP balance for cargo encapsulation and dispersion
Drug loading efficiency and aqueous dispersion stability
Acrylate copolymer synthesis retaining reactivity
Side-chain vs. α-fluorination effect on double-bond reactivity
Copolymer reactivity ratios and polymerization kinetics evaluation

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